N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Overview
Description
This compound belongs to the class of quinolones, which are bicyclic compounds containing a 2-quinolone moiety . Quinolones and their derivatives have been found to possess a wide range of pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of quinolones can be confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Scientific Research Applications
Polymorphic Modifications for Diuretic Properties
Shishkina et al. (2018) studied polymorphic modifications of a compound closely related to N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, noting its strong diuretic properties and potential as a new remedy for hypertension. They identified two polymorphic forms and analyzed the interaction energies and crystal packing, revealing differences in molecular organization and structural motifs (Shishkina et al., 2018).
Antitubercular Activity
Ukrainets et al. (2008) reported on the synthesis and antitubercular activities of derivatives of 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid, a compound structurally similar to this compound. They proposed an improved method for preparing these compounds and compared their antitubercular activities with those of active structural analogs (Ukrainets et al., 2008).
Structure-Diuretic Activity Relationship
Ukrainets et al. (2018) also explored the structure-diuretic activity relationship in a series of new N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides, which are structurally close to the compound . They synthesized a large series of these compounds and discussed their structural features and diuretic effects, identifying samples that exhibited a diuretic effect superior to known hydrochlorothiazide and the lead structure of the pyrroloquinoline group (Ukrainets et al., 2018).
Antibacterial Properties
Ishikawa et al. (1990) synthesized a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, which are structurally related to the compound in focus. They tested these synthesized compounds for antibacterial activities and identified certain derivatives exhibiting potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Future Directions
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-11(23-2)8-17-15(20)12-14(19)10-5-3-4-9-6-7-18(13(9)10)16(12)21/h3-5,11,19H,6-8H2,1-2H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYHETGJRZICRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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